![molecular formula C33H48NNaO10S B1262174 Methylprednisolone suleptanate CAS No. 90350-40-6](/img/structure/B1262174.png)
Methylprednisolone suleptanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylprednisolone suleptanate is an organic sodium salt that is the monosodium salt of methylprednisolone 21-suleptanic acid ester. It is a prodrug of methylprednisolone developed by Pharmacia Corp for the treatment of asthma. It has a role as an anti-inflammatory agent, a glucocorticoid receptor agonist, a prodrug and an anti-asthmatic drug. It contains a methylprednisolone 21-suleptanic acid ester(1-).
科学的研究の応用
Potential Use in Immunological Diseases
Methylprednisolone suleptanate, a prodrug of methylprednisolone, has been explored for its potential use in treating immunological diseases. Preliminary preclinical data suggested its efficacy for intravenous treatment of such conditions. Its anti-inflammatory and bronchodilatory effects have been demonstrated in various animal models, indicating potential applications beyond asthma treatment for which it was initially developed (Paggiaro, 2000).
Application in Lupus Nephritis
Methylprednisolone suleptanate has been evaluated for its efficacy in lupus nephritis patients. A Phase II trial demonstrated its safety and effectiveness in pulse therapy, with doses up to 1000 mg/day being well tolerated. The therapy showed promise in delaying the onset of CNS symptoms in systemic lupus erythematosus (SLE) patients, especially those with organic brain disease, suggesting a broader therapeutic window for autoimmune conditions (Paggiaro, 2000).
Preclinical Studies in Spinal Cord Injury
There are ongoing preclinical studies investigating the potential of methylprednisolone suleptanate in the treatment of spinal cord injuries. These studies aim to understand the drug's mechanism of action and its ability to mitigate injury impacts at the spinal level, offering insights into novel therapeutic approaches for such debilitating conditions (Paggiaro, 2000).
Neuroprotective Effects
Research into methylprednisolone suleptanate's neuroprotective effects has shown it to have potential benefits in central nervous system injuries. Its ability to inhibit lipid peroxidation, a process implicated in secondary CNS injury, underscores its therapeutic potential independent of its glucocorticoid receptor actions. This has led to the development of steroid analogues like lazaroids, aiming to harness these neuroprotective effects without the complications associated with corticosteroid therapy (Kavanagh & Kam, 2001).
Therapeutic Properties in Liver Transplantation
A study on deceased donor liver transplantation highlighted methylprednisolone's ability to reduce inflammation in the donor liver, thereby improving outcomes post-transplantation. This finding suggests its potential utility in enhancing organ transplant success rates by mitigating brain death-associated damages through its anti-inflammatory effects (Kotsch et al., 2008).
特性
CAS番号 |
90350-40-6 |
---|---|
製品名 |
Methylprednisolone suleptanate |
分子式 |
C33H48NNaO10S |
分子量 |
673.8 g/mol |
IUPAC名 |
sodium;2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonate |
InChI |
InChI=1S/C33H49NO10S.Na/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43;/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43);/q;+1/p-1/t21-,23-,24-,26-,30+,31-,32-,33-;/m0./s1 |
InChIキー |
CDMLLMOLWUKNEK-AOHDELFNSA-M |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
正規SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
その他のCAS番号 |
90350-40-6 |
同義語 |
methylprednisolone 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate) methylprednisolone suleptanate MPSO PNU-67590A U 67590A U-67,590A U-67590A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。